2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol
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Overview
Description
The compound “2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol” is a complex organic molecule. It features multiple hydroxyl groups and a steroid-like structure, indicating potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the steroid moiety. Typical reaction conditions might include the use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, glycosylation reactions using Lewis acids, and steroid synthesis involving cyclization and functional group modifications.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using reagents like PCC (pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reagents like NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions at the hydroxyl groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).
Substitution: Alkyl halides, tosylates, and strong bases like NaH (sodium hydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or natural products.
Biology
In biological research, the compound’s multiple hydroxyl groups and steroid-like structure suggest potential as a ligand for hormone receptors or as a modulator of enzyme activity.
Medicine
Medically, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or hormone-regulating properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups could form hydrogen bonds with active sites, while the steroid-like structure might mimic natural hormones, influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A steroid with a similar core structure but different functional groups.
Corticosteroids: Steroid hormones with anti-inflammatory properties.
Glycosides: Compounds with sugar moieties similar to the oxolan-2-yl group in the compound.
Uniqueness
This compound’s uniqueness lies in its combination of a steroid-like structure with multiple hydroxyl groups and a glycosidic linkage, which could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C41H70O12 |
---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3 |
InChI Key |
CJFGBCWGOQRURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
Origin of Product |
United States |
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